molecular formula C15H26N2O3 B14782770 (R)-tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate

(R)-tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate

Katalognummer: B14782770
Molekulargewicht: 282.38 g/mol
InChI-Schlüssel: GALNUVTWOQZCFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H26N2O3 It is a piperidine derivative that features a tert-butyl group, a cyclobutanecarboxamide moiety, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate typically involves the coupling of tert-butyl piperidine-1-carboxylate with cyclobutanecarboxylic acid derivatives. The reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutanecarboxamide moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups into the molecule.

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s conformation and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl N-Hydroxycarbamate: A related compound with similar structural features but different functional groups.

    tert-Butyl Carbamate: Another similar compound used in organic synthesis with distinct reactivity patterns.

    Cyclobutanecarboxamide Derivatives: Compounds with the cyclobutanecarboxamide moiety that exhibit similar chemical properties.

Uniqueness

®-tert-Butyl 3-(cyclobutanecarboxamido)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a cyclobutanecarboxamide moiety, and a tert-butyl group. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C15H26N2O3

Molekulargewicht

282.38 g/mol

IUPAC-Name

tert-butyl 3-(cyclobutanecarbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-5-8-12(10-17)16-13(18)11-6-4-7-11/h11-12H,4-10H2,1-3H3,(H,16,18)

InChI-Schlüssel

GALNUVTWOQZCFA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.